molecular formula C10H20ClN3O B2884414 2-(4-Cyclobutylpiperazin-1-yl)acetamide hydrochloride CAS No. 2034515-29-0

2-(4-Cyclobutylpiperazin-1-yl)acetamide hydrochloride

Cat. No. B2884414
CAS RN: 2034515-29-0
M. Wt: 233.74
InChI Key: QMSKCEIXVMVFSE-UHFFFAOYSA-N
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Description

2-(4-Cyclobutylpiperazin-1-yl)acetamide hydrochloride is a chemical compound that has gained significant attention in the field of research and industry. It shares some similarities with 2-(4-Methylpiperidin-1-yl)acetamide, hydrochloride .


Chemical Reactions Analysis

Acetamide, a related compound, is known to form from base-contaminated acetonitrile and as a by-product of some drug substances . It can also undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid .

Scientific Research Applications

Design and Biological Evaluation

Compounds related to "2-(4-Cyclobutylpiperazin-1-yl)acetamide hydrochloride" have been synthesized and evaluated for various biological activities. For example, a compound synthesized by the reaction of 1-phenylpiperazine with 2-chloro-N-(pyrazin-2-yl)acetamide exhibited notable antioxidant, analgesic, and anti-inflammatory activities (Nayak et al., 2014). This suggests that structurally similar compounds may also possess significant therapeutic potentials.

Histamine H3 Receptor Antagonism

Research into novel histamine H3 receptor antagonists has led to the discovery of compounds with significant selectivity and potency. One such compound, GSK189254, demonstrated promising therapeutic potential for cognitive disorders, including Alzheimer's disease, by improving cognitive performance in preclinical models (Medhurst et al., 2007). This indicates the role of cyclobutylpiperazine derivatives in developing treatments for neurological conditions.

Antimicrobial and Anticholinesterase Activities

Derivatives of the cyclobutylpiperazine structure have been synthesized and evaluated for antimicrobial and anticholinesterase activities. Some new thiazole derivatives incorporating arylpiperazine showed significant antifungal activity, especially against Candida parapsilosis, although their acetylcholinesterase inhibitory activities were found weak (Yurttaş et al., 2015). This highlights the potential for cyclobutylpiperazine derivatives in antimicrobial applications.

Muscarinic M3 Receptor Antagonism

Research into muscarinic M3 receptor antagonists has uncovered compounds that demonstrate high selectivity for M3 over M2 receptors, indicating potential therapeutic applications in treating obstructive airway diseases. One compound, identified as J-104129, showed significant selectivity and was effective in antagonizing acetylcholine-induced bronchoconstriction in rats (Mitsuya et al., 1999). These findings suggest the importance of cyclobutylpiperazine derivatives in respiratory medicine.

properties

IUPAC Name

2-(4-cyclobutylpiperazin-1-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.ClH/c11-10(14)8-12-4-6-13(7-5-12)9-2-1-3-9;/h9H,1-8H2,(H2,11,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSKCEIXVMVFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)CC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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